molecular formula C21H33N5O7 B12502810 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid

5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid

Cat. No.: B12502810
M. Wt: 467.5 g/mol
InChI Key: WXNPFVBGHOJJLL-UHFFFAOYSA-N
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Description

This compound is a multifunctional molecule featuring a pentanoic acid backbone modified with carbamoylamino and branched amide groups. Its key structural elements include:

  • 2,5-Dioxopyrrol-1-ylhexanamido moiety: A maleimide-like group enabling conjugation via Michael addition (e.g., for antibody-drug conjugates or protein labeling) .

Properties

Molecular Formula

C21H33N5O7

Molecular Weight

467.5 g/mol

IUPAC Name

5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33)

InChI Key

WXNPFVBGHOJJLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of amide bonds and the introduction of carbamoyl and dioxopyrrol groups. Common reagents used in these reactions include carbodiimides for amide bond formation and succinimides for introducing the dioxopyrrol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is used in the study of protein interactions and enzyme mechanisms. Its ability to form stable amide bonds makes it useful in the synthesis of peptide-based inhibitors and probes.

Medicine

In medicine, 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid is investigated for its potential therapeutic applications. It can be used in drug design and development, particularly in the creation of targeted therapies for various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding is often mediated by the formation of covalent bonds with amino acid residues, leading to changes in the protein’s conformation and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the query compound with analogs from the evidence, focusing on key functional groups and synthetic parameters:

Compound Name Molecular Formula* Key Functional Groups Yield (%) Key Structural Features Reference
Query Compound C₂₂H₃₄N₆O₈ (hypothetical) Carbamoylamino, 2,5-dioxopyrrol, amide N/A Branched amide chain; dioxopyrrol linker for bioconjugation
Compound 29a () C₂₁H₂₉N₅O₂S Thiadiazole, pyrrolidinyl, amide 65 Thiadiazol-2-yl core; linear amide chain; pyrrolidine substituent
2-({2-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid () C₁₂H₁₉N₃O₄ Oxazole, carbamoyl, pentanoic acid Not reported Oxazole heterocycle; short alkyl chain; terminal carboxylic acid
Compound-Linker 2.7 () Complex structure Dioxopyrrol, benzyl carbamate, amide N/A Designed for bioconjugation; includes dioxopyrrol and aromatic carbamate groups

*Molecular formulas for the query compound and ’s compound are inferred from structural analysis.

Key Differences and Implications

Functional Group Diversity: The query compound’s 2,5-dioxopyrrol-1-yl group distinguishes it from ’s thiadiazole-based compounds and ’s oxazole derivative. This group facilitates site-specific conjugation, unlike the thiadiazole or oxazole moieties, which primarily modulate electronic properties or steric effects . Carbamoylamino vs. Thiadiazole/Oxazole: The carbamoylamino group improves aqueous solubility compared to aromatic heterocycles (e.g., thiadiazole in ), which may reduce solubility due to hydrophobicity .

The query compound’s branched amide chain and dioxopyrrol linker likely require multi-step synthesis, as seen in ’s compound, which involves complex protecting-group strategies .

Potential Applications: Bioconjugation: The query compound and ’s linker are tailored for covalent bonding with thiol-containing biomolecules (e.g., antibodies), unlike ’s thiadiazole derivatives, which lack this reactivity . Pharmacological Targeting: ’s compounds, featuring pyrrolidinyl substituents, may target central nervous system receptors, whereas the query compound’s design aligns with extracellular targets due to its conjugation-ready groups .

Research Findings and Limitations

  • : Thiadiazole derivatives showed moderate yields (30–65%), with branched amines (e.g., Compound 29c) yielding less than linear analogs, highlighting steric effects in synthesis .
  • : Oxazole-containing analogs may exhibit improved metabolic stability compared to carbamoylamino groups but lack conjugation versatility .

Limitations : Direct pharmacological or solubility data for the query compound are absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid
  • Molecular Formula : C17H24N4O4
  • Molecular Weight : 336.40 g/mol
  • CAS Number : Not available

The compound's biological activity is primarily attributed to its interaction with specific biological targets. It acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and cellular signaling.

Key Enzymatic Targets

EnzymeRole in MetabolismInteraction Type
Chymotrypsinogen BSerine-type endopeptidase activityInhibition
CYP450 EnzymesDrug metabolismSubstrate/Inhibitor

Anticancer Potential

Recent studies have indicated that 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Case Study Findings :

  • Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced apoptosis in cancer cells.

Neuroprotective Effects

Research also suggests neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells.

Research Highlights :

  • Oxidative Stress Reduction : In neuronal cultures exposed to neurotoxic agents, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS).
  • Inflammation Modulation : The compound reduced the expression of pro-inflammatory cytokines, indicating potential utility in treating conditions like Alzheimer's disease.

Toxicity and Safety Profile

Toxicological assessments have shown that 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid has a favorable safety profile with low acute toxicity (LD50 > 2000 mg/kg in rodent models). Long-term studies are needed to fully understand chronic exposure effects.

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